molecular formula C10H12N4 B1525960 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1334490-67-3

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B1525960
CAS No.: 1334490-67-3
M. Wt: 188.23 g/mol
InChI Key: SBIXNVLNBYDQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the class of naphthyridines This compound features a fused ring structure with nitrogen atoms, making it a part of the heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a nitrile group in the presence of a catalyst can lead to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to design drugs with specific biological targets.

Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

  • 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

  • 3-Amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile

  • 5,6,7,8-Tetrahydro-1-naphthylamine

Uniqueness: 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile stands out due to its specific structural features and reactivity. Its unique combination of functional groups and ring structure differentiates it from other similar compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-3-2-9-8(6-14)4-7(5-11)10(12)13-9/h4H,2-3,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIXNVLNBYDQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334490-67-3
Record name 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Reactant of Route 2
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Reactant of Route 4
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.